4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their multidirectional biological activity and have been the subject of extensive research .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through several methods. One common method involves the alkylation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .Scientific Research Applications
Antimicrobial Activity
Triazole derivatives have been widely investigated for their antimicrobial properties. For instance, some novel 1,2,4-triazoles synthesized from isonicotinic acid hydrazide have demonstrated significant antimicrobial activities, suggesting that similar structures could be explored for developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Anti-inflammatory and Analgesic Effects
The synthesis of triazole derivatives substituted with ibuprofen has shown that these compounds possess promising anti-inflammatory and analgesic activities. This indicates the potential of triazole compounds in the design of new therapeutic agents for inflammation and pain management (B. Tozkoparan et al., 2000).
Antioxidant Properties
Triazole compounds have also been studied for their antioxidant properties. Research on thiazolo[3,2-b]-1,2,4-triazoles has shown protective effects against ethanol-induced oxidative stress in mice, highlighting the potential of triazole derivatives in combating oxidative stress-related conditions (G. Aktay et al., 2005).
Corrosion Inhibition
Triazole derivatives have been found effective as corrosion inhibitors for metals. Studies on compounds like 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol demonstrate their utility in protecting copper against corrosion in chloride environments, suggesting applications in metal preservation and maintenance (D. S. Chauhan et al., 2019).
Optoelectronic Properties
The investigation of the crystal structure, spectroscopic, and electronic properties of triazole derivatives has revealed their potential in optoelectronic applications. For example, the analysis of 4-amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione has shown promising luminescent and nonlinear optical properties, indicating their use in the development of new materials for electronic and photonic devices (M. Nadeem et al., 2017).
Mechanism of Action
Target of Action
It is known that 1h-1,2,4-triazole-3-thiol, a related compound, is a mercapto-substituted 1,2,4-triazole ligand . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .
Mode of Action
1h-1,2,4-triazole-3-thiol, a similar compound, undergoes regioselective s-alkylation to form a series of s-substituted derivatives . This suggests that 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol may interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds such as 1h-1,2,4-triazole-3-thiol have been used in studies to design surface-enhanced raman scattering-based probes for fast and accurate detection of dna markers , suggesting potential involvement in nucleic acid interactions.
Pharmacokinetics
The solubility of a related compound, 1h-1,2,4-triazole-3-thiol, in water is 50 g/l , which may suggest good bioavailability.
Result of Action
Related compounds have shown antibacterial activity , suggesting potential antimicrobial effects.
Safety and Hazards
Future Directions
The ongoing development of drug resistance in bacteria has led to an increased interest in the development of new antibacterial agents, including 1,2,4-triazoles . Future research will likely focus on the design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .
Properties
IUPAC Name |
4-ethyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-4-10-6(5(2)3)8-9-7(10)11/h5H,4H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUIQWQZEOIERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357648 | |
Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66921-11-7 | |
Record name | 4-ethyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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